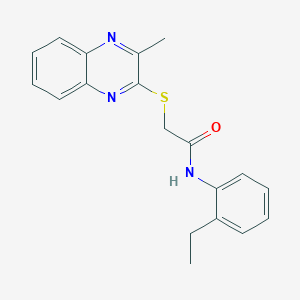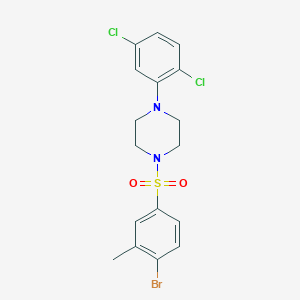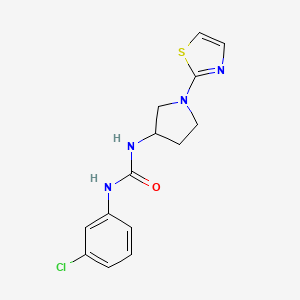
4-Chloro-2-(hydroxymethyl)-6-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(hydroxymethyl)-6-iodophenol, also known as CMIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIP is a halogenated phenol that possesses unique properties, making it an ideal candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(hydroxymethyl)-6-iodophenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, environmental science, and biological research. In medicinal chemistry, 4-Chloro-2-(hydroxymethyl)-6-iodophenol has been investigated for its anti-cancer properties. Studies have shown that 4-Chloro-2-(hydroxymethyl)-6-iodophenol can inhibit the growth of cancer cells by inducing apoptosis. 4-Chloro-2-(hydroxymethyl)-6-iodophenol has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
In environmental science, 4-Chloro-2-(hydroxymethyl)-6-iodophenol has been used as a tracer for the analysis of water sources. The unique properties of 4-Chloro-2-(hydroxymethyl)-6-iodophenol make it an ideal candidate for tracing water sources in complex environments. In biological research, 4-Chloro-2-(hydroxymethyl)-6-iodophenol has been used as a tool to study the function of proteins. 4-Chloro-2-(hydroxymethyl)-6-iodophenol can be used to label proteins, allowing researchers to track their movement and interactions within cells.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(hydroxymethyl)-6-iodophenol is not fully understood. However, studies have shown that 4-Chloro-2-(hydroxymethyl)-6-iodophenol can interact with proteins and DNA, leading to changes in their function. 4-Chloro-2-(hydroxymethyl)-6-iodophenol has also been shown to induce oxidative stress, which can lead to cellular damage and apoptosis.
Biochemical and Physiological Effects:
4-Chloro-2-(hydroxymethyl)-6-iodophenol has been shown to have both biochemical and physiological effects. Biochemically, 4-Chloro-2-(hydroxymethyl)-6-iodophenol can interact with proteins and DNA, leading to changes in their function. Physiologically, 4-Chloro-2-(hydroxymethyl)-6-iodophenol has been shown to induce apoptosis in cancer cells and can cause cellular damage and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-2-(hydroxymethyl)-6-iodophenol has several advantages for use in lab experiments. It is relatively easy to synthesize and has unique properties that make it an ideal candidate for various applications. However, the purity of the final product is crucial for its successful application in scientific research. Additionally, 4-Chloro-2-(hydroxymethyl)-6-iodophenol can be toxic at high concentrations, and its effects on living organisms are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-2-(hydroxymethyl)-6-iodophenol. One potential direction is the development of new synthesis methods to improve the purity of the final product. Another direction is the investigation of 4-Chloro-2-(hydroxymethyl)-6-iodophenol's potential as a radioligand in PET imaging. Additionally, the study of 4-Chloro-2-(hydroxymethyl)-6-iodophenol's interactions with proteins and DNA could lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 4-Chloro-2-(hydroxymethyl)-6-iodophenol involves the reaction between 4-chloro-2-iodophenol and formaldehyde in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain 4-Chloro-2-(hydroxymethyl)-6-iodophenol. The synthesis method of 4-Chloro-2-(hydroxymethyl)-6-iodophenol is relatively simple and can be completed in a few steps. The purity of the final product is crucial for its successful application in scientific research.
Eigenschaften
IUPAC Name |
4-chloro-2-(hydroxymethyl)-6-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJMSRHEDODRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(hydroxymethyl)-6-iodophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)


![1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2895539.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2895540.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)



![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2895547.png)
![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrrolidin-2-one](/img/structure/B2895549.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2895550.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)
![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2895554.png)